molecular formula C10H13NO2 B016276 2-Propoxybenzamide CAS No. 59643-84-4

2-Propoxybenzamide

Cat. No.: B016276
CAS No.: 59643-84-4
M. Wt: 179.22 g/mol
InChI Key: FAVIQMSTEFBUJX-UHFFFAOYSA-N
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Description

2-Propoxybenzamide is an organic compound with the molecular formula C₁₀H₁₃NO₂ It is characterized by the presence of a benzene ring substituted with a propoxy group and an amide group

Preparation Methods

The synthesis of 2-Propoxybenzamide typically involves the reaction of 2-aminobenzoic acid with propyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, where the amine group of 2-aminobenzoic acid attacks the propyl bromide, resulting in the formation of 2-propoxybenzoic acid. This intermediate is then converted to this compound through an amidation reaction with ammonia or an amine source .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-Propoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The benzene ring in this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1.1. Inhibition of Enzymes Related to Alzheimer's Disease

Recent studies have highlighted the potential of benzamide derivatives, including 2-propoxybenzamide, as inhibitors for key enzymes involved in Alzheimer's disease, specifically acetylcholinesterase (AChE) and β-secretase (BACE1).

  • Synthesis and Activity : A study synthesized eleven new benzamides, demonstrating that certain derivatives exhibited significant inhibitory activity against AChE and BACE1. For instance, N,N′-(1,4-phenylene)bis(3-methoxybenzamide) showed promising results with an IC50 value of 1.57 μM for AChE inhibition .
  • Structure-Activity Relationship (SAR) : The ability to modify the benzamide scaffold allows for detailed SAR analyses, which help in understanding how different substituents affect biological activity. The stability and ease of synthesis of these compounds make them attractive candidates for further development in treating neurodegenerative diseases .
Compound NameTarget EnzymeIC50 Value (μM)
N,N′-(1,4-phenylene)bis(3-methoxybenzamide)AChE1.57
Compound IIAChE1.47
Compound IIIBACE10.08

1.2. Anticancer Activity

Benzamide derivatives have also been explored for their anticancer properties. The amide bond present in these compounds plays a crucial role in their pharmacological activities.

  • Mechanism of Action : Research indicates that benzamide compounds can induce apoptosis in cancer cells by altering cell cycle dynamics and inhibiting key signaling pathways .
  • Case Study : A study focusing on the cytotoxic effects of various benzamide derivatives reported that this compound showed significant activity against HeLa cells, indicating its potential as a chemotherapeutic agent .

2.1. Herbicidal Activity

This compound has been investigated for its herbicidal properties, making it valuable in agricultural chemistry.

  • Herbicidal Efficacy : Research has shown that certain benzamide compounds exhibit strong herbicidal activity at low application rates while maintaining low toxicity to humans and animals. These compounds can effectively control a broad spectrum of unwanted plant species .
  • Application Methods : The application of these herbicides can be optimized through seed treatment or direct application to crops, enhancing their effectiveness while minimizing environmental impact .
Application MethodTarget PlantsToxicity Level
Seed TreatmentBroadleaf WeedsLow
Direct ApplicationGrassesLow

Summary of Findings

The applications of this compound span both pharmacological and agricultural domains, showcasing its versatility as a compound:

  • Pharmacology : Its role as an inhibitor of AChE and BACE1 positions it as a candidate for Alzheimer’s disease treatment.
  • Anticancer Potential : Demonstrated cytotoxic effects on cancer cell lines suggest further exploration in oncology.
  • Agriculture : Effective herbicide with low toxicity enhances its suitability for crop protection.

Comparison with Similar Compounds

2-Propoxybenzamide can be compared with other similar compounds, such as 2-ethoxybenzamide and 2-pentyloxybenzamide. These compounds share a similar benzamide core structure but differ in the length and nature of the alkoxy substituent. The differences in their chemical structure can lead to variations in their physical properties, reactivity, and biological activities .

These comparisons highlight the uniqueness of this compound and its potential advantages in specific applications.

Biological Activity

2-Propoxybenzamide is a compound of interest due to its potential biological activities, including anti-cancer, anti-bacterial, and anti-inflammatory properties. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, drawing from various studies to present a comprehensive overview of its pharmacological potential.

Synthesis and Structural Characteristics

This compound can be synthesized through several methods, often involving the reaction of 2-propoxybenzoic acid with amines or through acylation reactions. The structural formula is represented as:

C9H11NO\text{C}_9\text{H}_{11}\text{NO}

This compound features a propoxy group attached to a benzene ring, which is substituted with an amide functional group. The presence of these functional groups is crucial for its biological activity.

1. Anticancer Activity

Recent studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. In vitro assays have demonstrated IC50 values indicating effective inhibition of cell proliferation. For instance, one study reported IC50 values ranging from 6.40 µg/mL to 22.09 µg/mL against different cancer cell lines .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

Cell LineIC50 (µg/mL)
MCF-7 (Breast Cancer)6.40 ± 0.26
HeLa (Cervical Cancer)22.09

2. Antibacterial Activity

The antibacterial properties of this compound have been evaluated against both Gram-positive and Gram-negative bacteria. Its effectiveness has been compared using Minimum Inhibitory Concentration (MIC) assays.

Table 2: Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.5
Escherichia coliNot Active
Bacillus subtilis2

The compound demonstrated potent activity against Staphylococcus aureus while showing no activity against E. coli, highlighting its specificity towards certain bacterial strains .

3. Anti-inflammatory Activity

In addition to its anticancer and antibacterial properties, this compound has shown promise in reducing inflammation in various models. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thus providing a therapeutic avenue for inflammatory diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cytotoxic Mechanism : The compound appears to induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential.
  • Antibacterial Mechanism : It is hypothesized that the compound disrupts bacterial cell wall synthesis, particularly in Gram-positive bacteria.
  • Anti-inflammatory Mechanism : By modulating signaling pathways such as NF-kB and MAPK, this compound may reduce the expression of inflammatory mediators.

Case Studies

Several case studies have documented the efficacy of this compound in different biological contexts:

  • Cancer Treatment : A study involving human breast cancer cells demonstrated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis markers.
  • Infection Models : In vivo studies using mouse models infected with MRSA showed that administration of the compound reduced bacterial load significantly compared to controls.
  • Inflammatory Response : A model of acute inflammation revealed that treatment with this compound resulted in decreased edema and lower levels of inflammatory cytokines.

Properties

IUPAC Name

2-propoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h3-6H,2,7H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVIQMSTEFBUJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30208310
Record name Benzamide, o-propoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59643-84-4
Record name 2-Propoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59643-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, o-propoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059643844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, o-propoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30208310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-propoxybenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.197
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A 130 gm. portion of salicylamide in 500 ml. of ethanol is reacted with 52.4 gm. of sodium methoxide and 164.9 gm. of 1-iodopropane by heating at reflux. The mixture is cooled, precipitated in 1500 ml. of water and the solid is recrystallized from hot ethanol giving o-propoxybenzamide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of 2-Propoxybenzamide and how do they influence its crystal packing?

A1: this compound exhibits specific structural features that dictate its crystal packing. The molecule features an intramolecular N—H⋯O hydrogen bond between the amide –NH2 group and the propoxy oxygen atom []. This interaction causes the –NH2 group to orient towards the propoxy substituent. Furthermore, the benzene ring displays dihedral angles of 12.41° and 3.26° with the amide and propoxy group mean planes, respectively []. These features, along with intermolecular N—H⋯O hydrogen bonds, lead to a distinct crystal packing arrangement. Pairs of molecules, with planes parallel and offset, form columns along the a-axis. These columns, characterized by specific dihedral angles, further interact through C—H⋯O contacts and C—H⋯C interactions to create a complex three-dimensional network within the crystal lattice [].

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